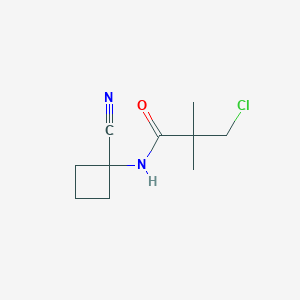
2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine
Übersicht
Beschreibung
2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a difluoropiperidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine typically involves multiple steps, starting with the preparation of the pyrazine core. One common synthetic route includes the following steps:
Formation of Pyrazine Core: : The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 1,4-diketones, with hydrazine.
Introduction of Chlorine Atom: : Chlorination of the pyrazine core can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of Difluoropiperidine Group: : The difluoropiperidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the difluoropiperidine moiety.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and heat.
Reduction: : LiAlH₄, NaBH₄, and anhydrous conditions.
Substitution: : Amines, alcohols, and polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of corresponding reduced derivatives.
Substitution: : Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: can be compared with other similar compounds, such as:
2-Chloro-3-(piperidin-1-yl)pyrazine: : Similar structure but without the difluorination.
3-(4,4-Difluoropiperidin-1-yl)pyrazine: : Lacks the chlorine atom at the 2-position.
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine: : Only one fluorine atom on the piperidine ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
Eigenschaften
IUPAC Name |
2-chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-8(14-4-3-13-7)15-5-1-9(11,12)2-6-15/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGDOSYAYIYCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)





![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)


